Product packaging for Demethyl Arbidol(Cat. No.:)

Demethyl Arbidol

Cat. No.: B12071471
M. Wt: 463.4 g/mol
InChI Key: JIQJHSYZKOCTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Demethyl Arbidol is a chemical derivative of the broad-spectrum antiviral drug Arbidol (Umifenovir), offered for research applications. Arbidol is an indole-derivative compound with demonstrated activity against a wide range of enveloped and non-enveloped viruses, including influenza A and B, hepatitis C virus, and other respiratory pathogens . Its primary mechanism of action involves inhibiting viral entry into host cells. Research indicates that Arbidol interacts with the viral hemagglutinin (HA) protein, stabilizing it and preventing the low-pH conformational changes required for the fusion of the viral envelope with the host endosomal membrane . Furthermore, studies have shown that it can also impede viral attachment to the cell surface and disrupt intracellular vesicle trafficking, trapping virions in endolysosomes and preventing release into the cytoplasm . As a derivative, this compound is of significant interest for structure-activity relationship (SAR) studies aimed at developing novel antiviral agents. Investigating such derivatives can help elucidate the core pharmacophore of Arbidol, potentially leading to compounds with enhanced potency, improved safety profiles, or reduced potential for cardiotoxicity associated with the inhibition of the hERG potassium channel . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23BrN2O3S B12071471 Demethyl Arbidol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23BrN2O3S

Molecular Weight

463.4 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-4-(methylaminomethyl)-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C21H23BrN2O3S/c1-4-27-21(26)19-17(12-28-13-8-6-5-7-9-13)24(3)16-10-15(22)20(25)14(11-23-2)18(16)19/h5-10,23,25H,4,11-12H2,1-3H3

InChI Key

JIQJHSYZKOCTIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CNC)O)Br)C)CSC3=CC=CC=C3

Origin of Product

United States

Metabolic Pathways and Biotransformation of Arbidol to Demethylated Forms

Enzymatic Systems Involved in Demethylation

The demethylation of Arbidol (B144133) is not a spontaneous chemical event but is catalyzed by specific enzyme systems within the body, primarily located in the liver and intestines. researchgate.netnih.govasm.org

Cytochrome P450 Enzyme Involvement

The Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for the N-demethylation of Arbidol. nih.govresearchgate.net In vitro studies using human liver microsomes and recombinant human CYP isoforms have pinpointed the specific enzymes responsible.

Among the various CYP isoforms, CYP3A4 has been identified as the major enzyme involved in Arbidol metabolism, including its N-demethylation. researchgate.netnih.govwjgnet.comasm.orgresearchgate.netsigmaaldrich.comnih.govnist.gov Other CYP isoforms, such as CYP1A2, CYP2C19, CYP2D6, and CYP2E1, have also been shown to contribute to the metabolism of Arbidol, although to a lesser extent. asm.orgnih.govresearchgate.net The significant role of CYP3A4 suggests a potential for drug-drug interactions with other substances that are also metabolized by this enzyme. researchgate.netnih.gov

Table 1: Contribution of Cytochrome P450 Isoforms to Arbidol Metabolism

Enzyme Isoform Role in Arbidol Metabolism Reference
CYP3A4 Major contributor to N-demethylation and overall metabolism. researchgate.netnih.govwjgnet.comasm.orgresearchgate.netsigmaaldrich.comnih.govnist.gov
CYP1A2 Minor role in metabolism. asm.orgnih.govresearchgate.net
CYP2C19 Minor role in metabolism. asm.orgnih.govresearchgate.net
CYP2D6 Minor role in metabolism. asm.orgnih.govresearchgate.net
CYP2E1 Minor role in metabolism. asm.orgnih.govresearchgate.net
CYP3A5 Minor role in metabolism. asm.orgnih.gov

Other Metabolic Enzymes Contributing to Demethylation

While the Cytochrome P450 system is paramount, other enzymes can also play a role in the broader metabolism of Arbidol. Flavin-containing monooxygenases (FMOs) have been implicated, although their primary contribution appears to be in the sulfoxidation of Arbidol rather than N-demethylation. researchgate.netnih.govasm.orgnih.govresearchgate.netnist.gov Specifically, FMO1, FMO3, and FMO5 are capable of metabolizing Arbidol. asm.orgnih.govresearchgate.net

Identification and Characterization of Demethyl Arbidol Metabolites in Biological Systems

The identification of this compound and other metabolites in biological fluids is a critical aspect of understanding the drug's pharmacokinetic profile. A comprehensive study identified a total of 33 metabolites of Arbidol in human plasma, urine, and feces. researchgate.netnih.govwjgnet.comasm.orgresearchgate.net

Advanced analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are instrumental in detecting and structurally elucidating these metabolites. nih.govnih.gov For instance, liquid chromatography-electrospray ionization ion trap mass spectrometry (LC-ESI-ITMS) has been successfully employed to identify Arbidol metabolites in human urine. nih.gov

In human plasma, N-demethylsulfinylarbidol (M5) is a notable circulating metabolite, alongside the parent drug and its sulfoxidized forms. researchgate.netnih.govasm.org The exposure to M5, as measured by the metabolite-to-parent area under the curve (AUC) ratio, has been quantified, indicating its significant presence in the bloodstream. researchgate.netnih.govasm.org The time to reach maximum plasma concentration (tmax) for dimethylamine (B145610) N-demethylated Arbidol is comparable to that of the parent drug. nih.gov

Table 2: Identified Demethylated Metabolites of Arbidol in Biological Samples

Metabolite Biological Matrix Identification Method Reference
N-demethylsulfinylarbidol (M5) Plasma, Feces HPLC-MS/MS researchgate.netnih.govasm.orgnih.gov
Dimethylamine N-demethylated arbidol (M3-2) Not specified in detail, but implied in overall metabolism HPLC-MS/MS nih.gov
1-methylindole N-demethylated arbidol (M3-1) Feces HPLC-MS/MS nih.gov

Circulating Demethylated Forms in Preclinical Models

In vitro preclinical models, particularly human liver and intestinal microsomes, have been instrumental in identifying the demethylated metabolites of Arbidol. In these models, several prominent metabolites resulting from demethylation and other reactions have been observed.

Key demethylated metabolites formed in human liver microsomes (HLMs) and human intestine microsomes (HIMs) include N-demethylsulfinylarbidol (M5) and N-demethylsulfonylarbidol (M8). nih.govasm.org The formation of these metabolites is dependent on NADPH, indicating the involvement of NADPH-dependent enzymes like the Cytochrome P450 system. nih.gov

In studies with HLMs, the relative amounts of the metabolites formed can vary depending on the initial concentration of Arbidol. nih.govasm.org For instance, at a lower Arbidol concentration (5.0 μM), the formation of metabolites followed the order M3-2 > M5 > M7 > M6-1 > M8. nih.govasm.org At a higher concentration (50 μM), the yield of a sulfoxidized metabolite (M6-1) increased significantly. nih.govasm.org N-demethylsulfinylarbidol (M5) has been identified as the second most abundant metabolite in circulation in human studies, highlighting the significance of the demethylation pathway. nih.gov

Major Demethylated Metabolites of Arbidol in Preclinical Microsomal Models

Metabolite IDChemical NameMetabolic PathwayDetected InReference
M5N-demethylsulfinylarbidolN-demethylation, SulfoxidationHuman Liver Microsomes (HLMs), Human Intestine Microsomes (HIMs) nih.govasm.org
M8N-demethylsulfonylarbidolN-demethylation, SulfoxidationHuman Liver Microsomes (HLMs), Human Intestine Microsomes (HIMs) nih.govasm.org
M11-2Sulfate (B86663) N-demethylsulfinylarbidolN-demethylation, Sulfoxidation, Sulfate ConjugationHuman Urine asm.org
M15Sulfate N-demethylsulfonylarbidolN-demethylation, Sulfoxidation, Sulfate ConjugationHuman Urine asm.org

Detection Methods for this compound Species

The identification and quantification of this compound and its related metabolites require sophisticated analytical techniques due to their complex structures and the trace amounts present in biological matrices.

The primary method used for the identification of Arbidol metabolites, including demethylated forms, is ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UPLC–Q-TOF MS) . researchgate.netnih.gov This powerful technique combines the high separation efficiency of UPLC with the high mass accuracy and resolution of Q-TOF MS, allowing for the precise identification of metabolites in complex samples like plasma, urine, and feces. nih.govnih.gov

Another key technique employed is high-performance liquid chromatography–electrospray ionization high-resolution mass spectrometry (HPLC-ESI-HRMS) . nih.gov This method is particularly suitable for compounds like Arbidol that are thermally labile and provides the mild ionization conditions necessary for preserving the integrity of the molecule during analysis. nih.gov

For semiquantification of certain metabolites in urine, a UPLC-UV method has been utilized, with detection typically occurring at a wavelength of 316 nm. researchgate.netnih.gov Furthermore, to confirm the structures of major metabolites identified by these spectrometric techniques, chemical synthesis of the metabolite standards is often performed. nih.gov

Analytical Techniques for this compound Detection

TechniqueAbbreviationApplicationReference
Ultra-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass SpectrometryUPLC–Q-TOF MSIdentification of metabolites in circulation and excreta. researchgate.netnih.gov
High-Performance Liquid Chromatography–Electrospray Ionization High-Resolution Mass SpectrometryHPLC-ESI-HRMSQuantification and tentative identification of transformation products. nih.gov
Ultra-Performance Liquid Chromatography with Ultraviolet DetectionUPLC-UVSemiquantification of conjugate metabolites in urine. nih.gov

Preclinical Antiviral Activity of Demethyl Arbidol and Structural Analogues

Broad-Spectrum Antiviral Activity in Cellular Models

Arbidol (B144133) has demonstrated a broad spectrum of antiviral activity in numerous in vitro studies, inhibiting a wide array of both RNA and DNA viruses. researchgate.netnih.gov Its mechanism is often attributed to the impairment of critical steps in the virus-cell interaction, primarily by preventing the fusion of the viral envelope with host cell membranes. researchgate.net This inhibitory action has been observed against both enveloped and non-enveloped viruses. arbidol.org

Arbidol's most well-documented mechanism of action is the inhibition of membrane fusion, a critical step for the entry of enveloped viruses into host cells. researchgate.netnih.gov This activity is believed to result from the molecule's interaction with both lipids in the cell membrane and proteins on the viral surface. researchgate.net In studies involving influenza virus, Arbidol was found to interact with the hemagglutinin (HA) protein, stabilizing it and preventing the pH-induced conformational changes necessary for fusion. researchgate.net This fusion-inhibiting capacity has been demonstrated across a variety of enveloped viruses. In vitro studies have shown that enveloped viruses are generally more sensitive to Arbidol than non-enveloped viruses. arbidol.org For example, significant inhibitory activity was noted against Influenza A virus and Respiratory Syncytial Virus (RSV), both of which are enveloped. arbidol.org

Although its primary mechanism targets enveloped viruses, Arbidol has also shown potent inhibitory activity against several non-enveloped RNA viruses. arbidol.org In cell culture models, Arbidol was effective against Human Rhinovirus type 14 (HRV 14) and Coxsackie virus B3 (CVB3). arbidol.org The compound demonstrated inhibitory effects when added before, during, or after viral infection, suggesting multiple points of intervention in the viral lifecycle. arbidol.org However, its activity against certain non-enveloped DNA viruses, such as Adenovirus type 7, was found to be weaker and more selective, with inhibition observed only when the drug was added after infection. arbidol.org

Evaluation against Specific Viral Pathogens

The broad-spectrum activity of Arbidol has been validated through specific studies targeting clinically relevant viral pathogens, including Orthomyxoviruses, Coronaviruses, and Flaviviruses.

Arbidol was originally developed as an anti-influenza agent and has shown potent activity against various strains of Influenza A and B viruses. arbidol.org Its efficacy has been demonstrated in multiple cell culture studies. The 50% inhibitory concentration (IC50) for Influenza A virus (H1N1) has been reported to be as low as 2.7 µg/mL. arbidol.org This activity extends to other respiratory viruses as well, with a reported IC50 of 8.7 µg/mL for Respiratory Syncytial Virus (RSV). arbidol.org

Table 1: In Vitro Inhibitory Activity of Arbidol against Orthomyxoviruses and other Respiratory Viruses

VirusCell LineIC50 (µg/mL)Therapeutic Index (TI)
Influenza A (FLU-A, A/PR/8/34 H1N1)MDCK2.725.7
Respiratory Syncytial Virus (RSV)HEp-28.79.8
Human Rhinovirus type 14 (HRV 14)HEL13.55.4
Coxsackie virus B3 (CVB3)Vero10.86.7
Data sourced from in vitro studies on various cell lines. arbidol.org

Arbidol has been evaluated for its activity against several members of the Coronaviridae family. In vitro studies using Vero E6 cells revealed antiviral effects against seasonal coronaviruses HCoV-229E and HCoV-OC43, with 50% effective concentrations (EC50) of 10.0 µM and 9.0 µM, respectively. mdpi.com The compound has also demonstrated inhibitory activity against the pandemic SARS-CoV-2 virus. In Vero CCL81 cells, the EC50 for a clinical isolate of SARS-CoV-2 ranged from 23.6 µM to 29.0 µM, depending on the multiplicity of infection. mdpi.com

Table 2: In Vitro Antiviral Activity of Arbidol against Coronaviruses

VirusCell LineEC50 (µM)Selectivity Index (SI)
HCoV-OC43Vero E69.0 ± 0.410.8
HCoV-229EVero E610.0 ± 0.59.8
SARS-CoV-2 (Dubrovka strain, 0.001 MOI)Vero CCL8123.6 ± 2.0-
SARS-CoV-2 (Dubrovka strain, 0.005 MOI)Vero CCL8129.0 ± 8.4-
Data sourced from plaque inhibition and cell viability assays. mdpi.com

Arbidol has shown significant inhibitory effects against several medically important arthropod-borne flaviviruses. nih.gov In studies using Vero cells, Arbidol demonstrated micromolar-level antiviral activity against Zika virus (ZIKV), West Nile virus (WNV), and tick-borne encephalitis virus (TBEV). nih.govpreprints.org The antiviral effect was found to be strongly cell-type dependent, with robust inhibition observed in Vero and HBCA cells but not in others like UKF-NB-4 or Huh-7 cells. nih.gov For two different strains of Zika virus, the EC50 values in Vero cells were 12.09 µM and 10.57 µM. nih.gov The activity against other tested flaviviruses fell within a similar micromolar range. nih.gov

Table 3: In Vitro Antiviral Activity of Arbidol against Flaviviruses in Vero Cells

VirusStrainEC50 (µM)Selectivity Index (SI)
Zika Virus (ZIKV)MR-76612.09 ± 0.777.42
Zika Virus (ZIKV)Paraiba_0110.57 ± 0.748.49
West Nile Virus (WNV)Eg10118.78 ± 0.214.78
West Nile Virus (WNV)13-10419.16 ± 0.294.68
Tick-borne Encephalitis Virus (TBEV)Hypr18.67 ± 0.154.81
Data sourced from studies on Vero cells. nih.gov

Togaviruses (e.g., Chikungunya Virus)

Arbidol, a broad-spectrum antiviral agent, and its derivatives have demonstrated notable preclinical activity against Chikungunya virus (CHIKV), an alphavirus belonging to the Togaviridae family. daneshyari.comnih.govnih.gov In vitro studies have confirmed the inhibitory effect of Arbidol on CHIKV replication in various cell lines, including Vero cells and primary human fibroblasts (MRC-5 lung cells), with a 50% inhibitory concentration (IC50) reported to be less than 10 μg/ml. nih.gov

Research into the structure-activity relationship of Arbidol analogues has led to the synthesis of derivatives with enhanced potency. daneshyari.comresearchgate.net Specific modifications to the Arbidol scaffold have yielded compounds with improved antiviral activity and higher selectivity indices compared to the parent compound. For instance, two derivatives were identified with in vitro antiviral activities and selectivity indices of 13.2 and 14.6, respectively, which is significantly higher than that of Arbidol (4.6). researchgate.net Another study identified Ethyl 5-(hydroxymethyl)-1-methyl-2-(phenysulphanylmethyl)-1H-indole-3-carboxylate as one of the most potent inhibitors, proving more effective than Arbidol against certain CHIKV subtypes. ijarsct.co.in

The mechanism of action for Arbidol against CHIKV is believed to be the inhibition of viral entry. nih.gov This was supported by the selection of an Arbidol-resistant CHIKV mutant, which featured a single amino acid substitution (G407R) in the E2 envelope glycoprotein (B1211001), a protein critical for virus binding to host cell receptors. nih.govnih.gov This suggests that Arbidol and its analogues interfere with the initial stages of viral attachment and entry into the host cell. researchgate.netvensel.org

Table 1: In Vitro Antiviral Activity of Arbidol and Derivatives against Chikungunya Virus (CHIKV)

Compound Virus Cell Line EC50 / IC50 Selectivity Index (SI) / Therapeutic Index (TI) Reference
Arbidol CHIKV Vero / MRC-5 <10 μg/ml 4.6 nih.govresearchgate.net
Arbidol Derivative IIIe CHIKV Not Specified Not Specified 13.2 researchgate.net
Arbidol Derivative IIIf CHIKV Not Specified Not Specified 14.6 researchgate.net
Ethyl 5-(hydroxymethyl)-1-methyl-2-(phenysulphanylmethyl)-1H-indole-3-carboxylate CHIKV Not Specified More potent than Arbidol Not Specified ijarsct.co.in

Hantaviruses

Preclinical studies have demonstrated the potent inhibitory activity of Arbidol against Hantaan virus (HTNV), a member of the Hantaviridae family. nih.govnih.govnih.gov In vitro experiments have shown that Arbidol effectively suppresses HTNV replication. nih.govnih.gov The compound was found to be active when added either before or after viral infection of cell cultures. nih.govnih.gov

Specifically, the 50% inhibitory concentration (IC50) of Arbidol against HTNV was determined to be 0.9 μg/mL when added before infection and 1.2 μg/mL when added after infection. nih.govnih.gov The corresponding selectivity indices (SI) were 17.4 and 13, respectively, indicating a high degree of antiviral activity against HTNV in these assays. nih.gov Further research suggests that Arbidol's mechanism may involve the modulation of the host's inflammatory response to the viral infection. ajol.info

Table 2: In Vitro Antiviral Activity of Arbidol against Hantaan Virus (HTNV)

Compound Virus Treatment Time IC50 Selectivity Index (SI) Reference
Arbidol HTNV Before Infection 0.9 μg/mL 17.4 nih.gov
Arbidol HTNV After Infection 1.2 μg/mL 13.0 nih.gov

Arenaviruses

Arbidol has shown broad-spectrum activity against several members of the Arenaviridae family, which are responsible for severe hemorrhagic fevers in humans. nih.govnih.gov In vitro studies have confirmed its efficacy against viruses such as Lassa (LASV), Junin (JUNV), lymphocytic choriomeningitis (LCMV), Pichinde (PICV), and Tacaribe (TACV) viruses. nih.gov

The primary mechanism of action is the inhibition of viral entry by blocking the function of the viral glycoprotein (GP). nih.govnih.gov Research using murine leukemia virus (MLV) pseudotyped with arenavirus glycoproteins demonstrated that Arbidol inhibits infection mediated by the GPs of JUNV, LCMV, and PICV. nih.gov The 50% inhibitory concentrations (IC50) were recorded at 6.4 μM for JUNV, 7.4 μM for LCMV, and between 5.9 μM and 7.4 μM for PICV. nih.gov The corresponding selectivity indices ranged from 3.8 to 5.8. nih.gov For Lassa virus pseudovirus, the IC50 was found to be 1.42 μM. nih.gov

Table 3: In Vitro Antiviral Activity of Arbidol against Arenaviruses

Compound Virus (Pseudotyped) IC50 Selectivity Index (SI) Reference
Arbidol Junin virus (JUNV) 6.4 μM 3.8 nih.gov
Arbidol Lymphocytic choriomeningitis virus (LCMV) 7.4 μM 5.6 nih.gov
Arbidol Pichinde virus (PICV WT) 7.4 μM 5.8 nih.gov
Arbidol Pichinde virus (PICV R55A) 5.9 μM 5.1 nih.gov
Arbidol Lassa virus (LASV) 1.42 μM Not Specified nih.gov

Herpesviruses

The antiviral potential of Arbidol and its derivatives extends to the Herpesviridae family. Research has shown that these compounds can suppress infections by human herpesvirus 8 (HHV-8) and herpes simplex virus type 2 (HSV-2). nih.govnih.gov

A synthesized Arbidol derivative (ARD) was shown to effectively inhibit HSV-2-induced cytopathic effects and the production of new virus particles. nih.gov The 50% effective concentrations (EC50) for this derivative were 3.386 μg/mL for suppressing cytopathic effects and 1.717 μg/mL for inhibiting virus generation. nih.gov Time-course assays indicated that this Arbidol derivative employs a dual antiviral mechanism, interfering with both the entry of the virus into the host cell and the early stages of the viral replication cycle. nih.gov Another study confirmed that Arbidol inhibited progeny virus production of HSV-2 by approximately 40% when the treatment was maintained for 24 hours post-infection. nih.gov

Table 4: In Vitro Antiviral Activity of an Arbidol Derivative (ARD) against Herpes Simplex Virus 2 (HSV-2)

Compound Activity Measured EC50 Reference
Arbidol Derivative (ARD) Inhibition of Cytopathic Effect 3.386 μg/mL nih.gov
Arbidol Derivative (ARD) Inhibition of Progeny Virus Generation 1.717 μg/mL nih.gov

Enteroviruses

Arbidol has demonstrated potent inhibitory activity against non-enveloped RNA viruses from the Enterovirus genus, including Coxsackievirus B3 (CVB3) and Coxsackievirus B5 (CVB5). arbidol.orgnih.govnih.govnih.gov Studies have shown that Arbidol is effective when added before, during, or after viral infection in cell cultures, indicating a broad window of therapeutic action. arbidol.orgnih.gov

For a range of respiratory RNA viruses including CVB3, the 50% inhibitory concentration (IC50) for Arbidol was found to be between 2.7 and 13.8 μg/ml. arbidol.orgnih.gov More specific research on CVB5 showed that Arbidol prevented the virus's cytopathic effect with an IC50 ranging from 2.66 to 6.62 μg/ml, depending on whether it was added during or after infection. nih.govnih.gov The therapeutic index against CVB5 was reported to be as high as 27.56 in a virucidal assay. nih.gov In addition to preventing cell damage, Arbidol was also shown to decrease the levels of CVB5 RNA in infected host cells. nih.govnih.gov

Table 5: In Vitro Antiviral Activity of Arbidol against Enteroviruses

Compound Virus IC50 Therapeutic Index (TI) Reference
Arbidol Coxsackievirus B3 (CVB3) 2.7 - 13.8 μg/ml Not Specified arbidol.orgnih.gov
Arbidol Coxsackievirus B5 (CVB5) 2.66 - 6.62 μg/ml up to 27.56 nih.govnih.gov

In Vitro Efficacy Assessments of Demethyl Arbidol Derivatives

Viral Entry Inhibition Assays

A primary mechanism through which Arbidol and its derivatives exert their broad-spectrum antiviral effect is the inhibition of viral entry into host cells. nih.govpatsnap.com This is achieved mainly by interfering with the fusion of the viral envelope with the host cell's membranes, a critical step for many enveloped viruses. patsnap.com

Arbidol has been shown to interact with viral surface glycoproteins, such as the hemagglutinin (HA) of the influenza virus and the spike (S) protein of coronaviruses. patsnap.com By binding to these proteins, Arbidol stabilizes them in their prefusion state, which prevents the low pH-induced conformational changes necessary for membrane fusion within the endosome. patsnap.commdpi.com This action effectively blocks the release of the viral genome into the cytoplasm.

This mechanism is not limited to influenza viruses. For Chikungunya virus, resistance to Arbidol was linked to a mutation in the E2 envelope glycoprotein, underscoring the drug's interaction with this key protein involved in viral attachment and entry. nih.govnih.gov Similarly, for an Arbidol derivative active against HSV-2, studies suggested a mode of action that includes interference with viral entry. nih.gov

Furthermore, some research indicates that Arbidol can directly interact with and incorporate into the lipid membranes of both the virus and the host cell. nih.govmdpi.com This interaction may alter the physical properties of the membranes, such as fluidity, thereby inhibiting the lipid bilayer fusion process required for viral entry. nih.gov This dual action, targeting both viral proteins and cellular membranes, contributes to the compound's efficacy as a viral entry inhibitor. nih.govmdpi.com

Post-Entry Replication Inhibition Assays

Limited specific data is available for the post-entry replication inhibition activity of this compound. However, studies on its parent compound, Arbidol, and its structural analogues provide some insights. Arbidol itself has been shown to inhibit various stages of the viral life cycle, including those that occur after entry into the host cell. For instance, in studies with Hepatitis C virus (HCV), Arbidol treatment of cells already containing replicating viral RNA resulted in a significant reduction of both viral RNA and protein expression over time, eventually leading to the clearance of the virus from the cells. This suggests that Arbidol or its metabolites could interfere with the viral replication complex.

Virucidal Effects

There is currently a lack of specific studies investigating the direct virucidal effects of this compound. The virucidal activity of a compound refers to its ability to directly inactivate virus particles, rendering them non-infectious.

Research on the parent compound, Arbidol, has indicated that it can exert direct antiviral effects. drugbank.comnih.gov Arbidol is considered both a direct-acting antiviral (DAA) due to its direct virucidal effects and a host-targeting agent (HTA) because of its impact on various stages of the viral life cycle. nih.gov The broad-spectrum activity of Arbidol is thought to be a result of this dual action. nih.gov

Given that this compound is a metabolite of Arbidol, it is plausible that it may retain some of the structural features responsible for the virucidal activity of the parent compound. However, without direct experimental evidence from virucidal assays on this compound, its capacity to directly inactivate viruses remains speculative. Such assays would typically involve incubating the virus with the compound for a specific period before assessing the remaining infectivity. Future preclinical studies are required to elucidate the direct virucidal potential of this compound.

Elucidation of Molecular Mechanisms of Antiviral Action for Demethyl Arbidol

Interactions with Viral Proteins and Structures

Arbidol's direct antiviral activity is most prominently characterized by its interaction with the surface glycoproteins of enveloped viruses, which are essential for host cell attachment and membrane fusion.

Research has demonstrated that Arbidol (B144133) directly binds to the fusion glycoproteins of several viruses, including the hemagglutinin (HA) protein of the influenza virus and the Spike (S) protein of SARS-CoV-2. arbidol.uspatsnap.com In the case of SARS-CoV-2, computational and experimental studies have identified that Arbidol interacts with the S2 subunit of the Spike protein. nih.govnih.gov The S2 subunit is a highly conserved region critical for the membrane fusion process. nih.govresearchgate.net Molecular docking studies predict that Arbidol binds within a hydrophobic cavity in the S2 stem region, which is formed in the trimeric prefusion conformation of the protein. nih.govpnas.org This binding interaction is also observed with SARS-CoV-2 variants, including B.1.1.7 (Alpha) and B.1.351 (Beta). nih.gov By binding to this site, Arbidol is thought to stabilize the S protein, making it less likely to undergo the necessary conformational changes required for viral entry. patsnap.com

Target VirusViral ProteinBinding Site/RegionConsequence of Binding
Influenza Virus Hemagglutinin (HA)Hydrophobic cavity in the HA trimer stem arbidol.uspnas.orgStabilization of the prefusion conformation arbidol.us
SARS-CoV-2 Spike (S) ProteinS2 membrane fusion domain nih.govnih.govDestabilization and lysosomal degradation of the S protein nih.gov
Hepatitis C Virus (HCV) Envelope GlycoproteinsTryptophan-rich motifs plos.orgInhibition of glycoprotein (B1211001) conformational changes plos.org

A primary mechanism of Arbidol is the inhibition of membrane fusion between the viral envelope and the host cell membrane. plos.orgnih.gov This action effectively blocks the virus from releasing its genetic material into the cell. For influenza virus, Arbidol's binding to HA increases the protein's stability and prevents the low pH-induced conformational changes that are necessary for fusion within the endosome. arbidol.usnih.gov By acting as a "molecular glue," Arbidol stabilizes the prefusion state of HA, inhibiting the large-scale rearrangements needed to expose the fusion peptide. arbidol.us

Similarly, for SARS-CoV-2, the interaction with the S2 subunit is sufficient to inhibit viral cell entry. nih.gov The binding is proposed to prevent the trimerization of the S protein, a crucial step for membrane fusion. researchgate.net Studies on Hepatitis C Virus (HCV) pseudoparticles also show that Arbidol's inhibition of membrane fusion is not genotype-dependent, suggesting a broad mechanism that targets the fusion process itself rather than specific glycoprotein-receptor interactions. ethz.ch This inhibition is believed to result from a dual binding mode where Arbidol interacts with both aromatic residues in the viral glycoproteins and the phospholipids (B1166683) of the membrane, creating a complex that obstructs the fusion process. nih.gov

While Arbidol's primary effect is on viral entry, some studies suggest it may also interfere with later stages of the viral lifecycle, such as replication. patsnap.comarbidol.org For Hepatitis C Virus, experiments using a replicon system—which contains the viral RNA and replication machinery without the entry proteins—showed that Arbidol treatment could progressively decrease viral proteins and RNA over time. arbidol.org This indicates a potential secondary mechanism that impinges on viral replication. However, it is less pronounced than its well-documented role as a fusion inhibitor. arbidol.org For SARS-CoV-2, Arbidol was found to efficiently block both viral entry and, to a lesser extent, post-entry stages. nih.gov

Host-Targeting Mechanisms of Antiviral Action

In addition to directly targeting viral components, Arbidol also exerts antiviral effects by modulating host cell structures and pathways that are co-opted by viruses during infection.

Arbidol is a membranotropic compound, meaning it can interact with and embed within lipid membranes. ethz.chmdpi.com Nuclear Magnetic Resonance (NMR) and surface plasmon resonance studies show that Arbidol associates with phospholipids, interacting specifically with the polar head-group at the membrane interface. plos.orgnih.gov This interaction can alter the physical properties of the host cell membrane, such as its fluidity. mdpi.com By modulating the host membrane, Arbidol can interfere with the hydrogen bonding network of phospholipids, which may indirectly inhibit the fusion of the lipid bilayer and hinder the delivery of viral particles to the correct cellular locations. nih.gov This interaction with both host and viral membranes is a key aspect of its broad-spectrum activity. plos.org

Host-Targeting MechanismCellular ComponentObserved EffectReference
Membrane Modulation Phospholipid BilayerInteracts with polar head-groups, altering membrane properties. plos.orgnih.gov
Protein/Pathway Interaction Endocytic VesiclesInterferes with acidification, inhibiting viral particle release. nih.gov
Protein/Pathway Interaction N-glycosylation PathwayInhibits sialyltransferase, reducing viral receptor availability. nih.gov
Protein/Pathway Interaction Immune SignalingInduces interferon production and activates macrophages. patsnap.comnih.gov

Arbidol demonstrates several host-targeting effects beyond membrane modulation. It can interfere with the acidification of endosomes, which is a critical step for the release of many viruses from these vesicles into the cytoplasm. nih.gov Furthermore, Arbidol has been shown to have immunomodulatory properties, including the ability to induce the production of interferons, which are key signaling proteins in the innate immune response against viruses. patsnap.comnih.gov It can also activate macrophages, further stimulating the host's cellular immunity. nih.gov

Another identified host-targeting mechanism involves the N-glycosylation processing pathways. Research indicates Arbidol can inhibit the expression of sialyltransferase, an enzyme that adds sialic acid to N-glycans on the cell surface. nih.gov Since many viruses use these sialic acid-linked glycans as receptors for attachment, this inhibition impairs the virus's ability to roll, glide, and ultimately enter the host cell. nih.gov Arbidol's ability to interfere with intracellular vesicle trafficking also contributes to its post-entry inhibitory effects. nih.gov

Inhibition of Host Factors Essential for Viral Life Cycle

A key aspect of the antiviral strategy of Arbidol, and likely Demethyl Arbidol, involves the targeting of host cellular factors that are hijacked by viruses for their own replication and propagation. This host-directed antiviral approach presents a higher barrier to the development of viral resistance.

Endocytosis Pathway Modulation (e.g., Rab5, Dynamin-2, Clathrin Elements)

Arbidol has been shown to interfere with the early stages of viral infection by modulating the clathrin-mediated endocytosis pathway, a primary route of entry for numerous viruses. nih.gov This interference prevents the virus from successfully entering the host cell.

The mechanism involves the disruption of key proteins in this pathway:

Clathrin: Arbidol impedes the function of clathrin, a protein essential for the formation of coated pits and vesicles that internalize viral particles. nih.gov This leads to an intracellular accumulation of clathrin-coated structures, effectively trapping the viral particles. nih.gov

Dynamin-2: This GTPase is crucial for the "pinching off" of clathrin-coated vesicles from the cell membrane. Arbidol has been observed to impede the membrane scission induced by dynamin-2, further halting the process of viral entry. nih.gov

Rab5: While direct inhibition of Rab5 by Arbidol is not explicitly detailed, the disruption of the upstream processes involving clathrin and dynamin would consequently affect the subsequent steps of endosomal trafficking, which are regulated by Rab GTPases like Rab5. The proper formation and maturation of early endosomes, where Rab5 is a key marker, are dependent on the successful completion of clathrin-mediated endocytosis.

The table below summarizes the key host factors in the endocytosis pathway targeted by Arbidol.

Host FactorRole in Viral EntryEffect of Arbidol
Clathrin Formation of coated pits and vesicles for viral internalization.Induces accumulation of clathrin-coated structures, trapping viral particles. nih.gov
Dynamin-2 Mediates the scission of clathrin-coated vesicles from the plasma membrane.Impedes membrane scission, preventing vesicle release. nih.gov
Rab5 Regulates the trafficking and fusion of early endosomes.Indirectly affected due to upstream disruption of vesicle formation.
Cytoskeletal Elements

The host cell's cytoskeleton, comprising networks of actin filaments and microtubules, plays a critical role in various stages of the viral life cycle, including entry, intracellular transport, and egress. While direct interaction of Arbidol with cytoskeletal elements is not a primary reported mechanism of action, its disruption of endocytosis has downstream implications for viral trafficking that relies on the cytoskeleton. For instance, once internalized, viral particles often utilize the microtubule network for transport to the site of replication. By preventing the initial entry, Arbidol indirectly negates the virus's ability to exploit these cytoskeletal highways.

Other Host-Cellular Targets

Beyond the well-documented interference with endocytosis, Arbidol is suggested to have broader effects on host cellular processes. These include immunomodulatory effects, which can enhance the host's ability to combat viral infections. patsnap.com By stimulating the innate immune response, Arbidol may contribute to a cellular environment that is less permissive to viral replication. However, the specific molecular targets within host cells that mediate these effects are still an area of active investigation.

Lack of Specific Data on the Immunomodulatory Properties of this compound

Following a comprehensive search of available scientific literature, there is insufficient specific data on the immunomodulatory properties of the chemical compound "this compound" to construct a detailed article according to the provided outline.

The existing body of research does not provide specific details on how this compound, as a distinct chemical entity, interacts with the immune system in the manner specified by the requested subtopics. While Arbidol itself is known to possess immunomodulatory characteristics, these properties cannot be directly and accurately attributed to its demethylated metabolite without specific scientific investigation and evidence. nih.govcore.ac.uk

Consequently, it is not possible to provide a scientifically accurate and thorough article on the following requested topics for this compound:

Immunomodulatory Properties and Mechanisms of Demethyl Arbidol

Effects on Lymphocyte Subsets and Immunoglobulin Production

There is no available research data to create the specified content, including detailed findings and data tables, that focuses solely on Demethyl Arbidol (B144133).

Structure Activity Relationship Sar Studies of Demethyl Arbidol Analogues

Impact of N-Demethylation on Antiviral Potency

N-demethylation is a recognized metabolic pathway for Arbidol (B144133). nih.govnist.gov The principal biotransformation routes for Arbidol include sulfoxidation and dimethylamine (B145610) N-demethylation. nist.gov This metabolic process naturally creates demethylated analogues within the body. nih.govnist.gov

The dimethylamino group at position 4 of the indole (B1671886) ring is considered important for the molecule's antiviral function. researchgate.net Computational studies have aimed to explore and optimize the N,N-dimethylamino group to enhance the binding affinity of Arbidol derivatives to viral proteins like the SARS-CoV-2 S protein. plos.org Research involving the synthesis of various derivatives has shown that modifications at this position can significantly impact antiviral potency. researchgate.net For instance, some studies have demonstrated that introducing specific substituents at position 4 can substantially increase the antiviral strength of the resulting compounds. researchgate.net

Rational Design of Demethyl Arbidol Derivatives

Rational drug design leverages the three-dimensional structure of the target receptor to guide the modification of lead compounds for optimal therapeutic effects. stonybrookmedicine.edu This approach has been applied to Arbidol and its analogues to develop novel antiviral agents. stonybrookmedicine.edumdpi.com The goal of these medicinal chemistry efforts is to address limitations of the parent compound, such as poor water solubility and large conformational flexibility, through targeted structural modifications. dspacedirect.org

One strategy involves creating a library of derivatives with specific changes to understand their impact on activity. dspacedirect.orgnih.gov In one such effort, 43 indole-based derivatives were synthesized and evaluated to optimize the structure for anti-chikungunya virus (CHIKV) activity, which led to the discovery of analogues more potent than the parent Arbidol. nih.gov Another design strategy involved deleting the dimethylamino and phenolic hydroxyl groups to create a core molecular scaffold (Ar-0), which was then used as a basis to design three new series of Arbidol derivatives. plos.org This allows for systematic exploration of how different functional groups contribute to the molecule's interaction with its biological targets. plos.org

Computational Approaches in SAR Analysis

Computational methods are integral to modern drug discovery, providing rapid and insightful analysis of potential drug candidates before expensive and time-consuming experimental studies. dspacedirect.orgresearchgate.net These approaches have been extensively used to study Arbidol and its derivatives, identifying promising compounds and elucidating their mechanisms of action. dspacedirect.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It has been widely used to assess the binding affinity of Arbidol and its analogues to various viral protein targets. dspacedirect.orgmdpi.com Docking studies have identified key binding sites, including a hydrophobic cavity in the stem region of the SARS-CoV-2 spike (S) protein, specifically between the S1 and S2 subunits. plos.orgpnas.org

Simulations have shown that the core indole ring and phenylthiomethyl group of Arbidol are located inside this hydrophobic cavity, while the dimethylamine and ethyl carboxylate groups face the outside. plos.org The binding mode of Arbidol has been corroborated by multiple independent modeling and experimental studies, confirming its interaction with the S2 segment of the spike protein. researchgate.netresearchgate.net Atomistic insights from these simulations help identify key residues that interact with the drug, paving the way for the development of derivatives with higher efficacy. researchgate.netchemrxiv.orgresearchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.org This method was used to screen 78 available chemical derivatives of Arbidol against the SARS-CoV-2 spike protein's S2 segment. nih.govacs.org The screening ranked compounds based on their predicted binding free energy (ΔGbind), with the goal of finding derivatives with a higher affinity than the parent Arbidol. nih.govacs.org

Interestingly, in a ranked list of 79 compounds (78 derivatives plus Arbidol), Arbidol itself was ranked 27th, indicating that 26 derivatives were predicted to have a more favorable binding energy. researchgate.netnih.gov From this screening, several derivatives were selected for further experimental testing based on their predicted binding affinity and favorable substituents. nih.govacs.org

Table 1: Virtual Screening Hits for Arbidol Derivatives (This table is interactive. Click on headers to sort.)

Derivative Predicted ΔGbind (kcal/mol) Rank Note
Arbidol (Reference) 27 of 79 Shown in black in ranked hit list researchgate.net
Derivative 3 < 27 Selected as a virtual screening hit nih.govacs.org
Derivative 4 < 27 Favorable hit with lower cLogP value researchgate.netacs.org
Derivative 5 < 27 Selected as a virtual screening hit nih.govacs.org
Derivative 6 < 27 Selected as a virtual screening hit nih.govacs.org
Derivative 7 < 27 Selected as a virtual screening hit nih.govacs.org

Source: Data synthesized from references nih.gov, acs.org, researchgate.net. The exact ΔGbind values were not provided in the snippets, but their rank relative to Arbidol was.

Molecular dynamics (MD) simulations provide detailed information about the physical movements of atoms and molecules over time. chemrxiv.orgresearchgate.net This technique has been used to analyze the stability of the Arbidol-protein complex and understand the dynamics of their interaction. researchgate.netnih.gov MD simulations have demonstrated that Arbidol can bind and stabilize at the interface between the receptor-binding domain (RBD) of the spike protein and the human ACE2 receptor. nih.govchemrxiv.org

These simulations suggest that the binding of Arbidol induces structural rigidity in the viral glycoprotein (B1211001). researchgate.netchemrxiv.orgresearchgate.net This stiffening of the structure is thought to restrict the conformational changes that are necessary for the virus to attach to and enter a host cell. chemrxiv.orgresearchgate.net Furthermore, extended MD simulations have been used to investigate potential synergistic effects between Arbidol and other compounds, providing insights into how combination therapies might enhance antiviral activity. mdpi.com

Correlation between Structural Modifications and Biological Activity

A clear correlation exists between specific structural changes to the Arbidol framework and the resulting biological activity. SAR studies have illuminated which parts of the molecule are critical for its function and can be modified for improvement.

The indole core, the S-phenyl group, the ester group, and the amino group have all been identified as important for antiviral activity, and radical changes to their nature can be detrimental. researchgate.net However, targeted modifications can lead to enhanced potency. For example, converting the sulfide (B99878) in the thiophenol moiety to a sulfoxide (B87167) was shown to improve activity against the Chikungunya virus. researchgate.net Similarly, an Arbidol derivative with substitutions at both the C-4 (the position of the dimethylamino group) and C-6 positions was found to have a modest improvement in activity and solubility compared to the parent compound. nih.govacs.org

Computational predictions often correlate well with experimental results. Derivatives identified through virtual screening as having more favorable binding energies have been synthesized and, in some cases, shown to be more potent in live virus assays. nih.govnih.govacs.org For instance, two analogues (IIIe and IIIf) identified from a library of 43 derivatives demonstrated higher anti-CHIKV activity and better selectivity indices than Arbidol. nih.gov This synergy between computational prediction and experimental validation is essential for the rational design of new and more effective this compound analogues.

Table of Mentioned Compounds

Compound Name
This compound
Arbidol (Umifenovir)
Ndemethylsulfinylarbidol
GS-441524
Lopinavir
Ritonavir
Favipiravir
Remdesivir
Oseltamivir
Darunavir
Hydroxychloroquine
Baicalein
Nirmatrelvir
Clofazimine
Chloroquine
Interferon α2b
Methylprednisolone sodium succinate
Aurintricarboxylic acid (ATA)

Mechanisms of Viral Resistance to Arbidol and Implications for Demethyl Arbidol

Analysis of Arbidol-Resistant Viral Strains

Arbidol's primary mechanism of action against the influenza virus involves inhibiting the fusion of the viral envelope with the host cell's endosomal membrane. pnas.org This is achieved by binding to the hemagglutinin (HA) protein, stabilizing its prefusion conformation, and preventing the low pH-induced conformational changes necessary for viral entry. pnas.orgnih.gov Consequently, viral resistance to arbidol (B144133) is predominantly associated with mutations in the HA protein. nih.govresearchgate.net

Research has successfully generated and characterized arbidol-resistant influenza virus mutants, identifying the HA protein as the principal determinant of sensitivity to the drug. researchgate.netst-andrews.ac.uk These studies have shown that resistant strains often possess single amino acid substitutions in the HA2 subunit, a component of the HA protein critical for the fusion process. nih.govst-andrews.ac.uk These mutations typically cause an increase in the pH at which the fusion-inducing conformational change occurs, effectively counteracting arbidol's stabilizing effect. nih.govst-andrews.ac.uk

Specific mutations conferring resistance have been identified in various influenza strains. These mutations are often located near a potential binding site for arbidol, where they can disrupt the drug-protein interaction. nih.govresearchgate.net

Table 1: Reported Amino Acid Substitutions in Influenza HA Conferring Resistance to Arbidol

Virus StrainHA SubunitMutationReference
Influenza A/H7N7HA2K51N researchgate.net
Influenza A/H7N7HA2Q27N researchgate.net
Influenza A/H7N7HA2Q42H researchgate.net
Influenza A/H7N7HA2K117R researchgate.netnih.gov

These findings collectively indicate that resistance to arbidol in influenza viruses arises from specific genetic changes in the HA protein that reduce the drug's ability to inhibit membrane fusion. researchgate.net

Potential for Cross-Resistance with Demethyl Arbidol

This compound is a significant metabolite of arbidol, formed in the human body through processes like N-demethylation. researchgate.net Specifically, the metabolite N-demethyl-sulfinylarbidol (M5) has been identified in human plasma. researchgate.net Given the structural similarity between arbidol and its demethylated metabolites, the potential for cross-resistance is a valid concern.

If a resistance mutation in the HA protein alters the binding pocket in such a way that it sterically hinders or changes the chemical environment required for arbidol binding, it is plausible that the same mutation would also affect the binding of this compound. The core structure responsible for the interaction might be conserved between the parent drug and its metabolite.

However, the absence of a methyl group in this compound could also represent a crucial difference. This structural change might alter the molecule's flexibility or its specific interactions within the binding site. It is conceivable that for certain resistance mutations, the smaller profile of this compound could allow it to fit into a slightly altered binding pocket where the bulkier parent compound cannot. To date, specific studies directly comparing the efficacy of this compound against arbidol-resistant viral strains are limited, highlighting a critical area for future research. The antiviral activity of arbidol's major metabolites is an area requiring further investigation to understand their clinical relevance and potential for overcoming resistance. researchgate.net

Strategies to Mitigate Resistance Development through Demethylated Forms

The emergence of drug-resistant viral strains necessitates the development of new therapeutic strategies. pnas.org Utilizing demethylated forms of arbidol could be a viable approach to counter or mitigate resistance.

One primary strategy involves the development of arbidol derivatives based on its metabolic profile. Understanding how metabolites like this compound interact with viral targets can guide the rational design of next-generation inhibitors. pnas.org If this compound proves effective against arbidol-resistant strains, it could be developed as a second-line treatment. Medicinal chemists could also synthesize novel derivatives that mimic the potentially advantageous features of the demethylated structure to create compounds with a higher barrier to resistance.

Another key strategy is combination therapy. Using arbidol or its derivatives in conjunction with other antiviral drugs that have different mechanisms of action is a well-established method to reduce the likelihood of resistance development. For instance, combining an entry inhibitor like arbidol with a neuraminidase inhibitor or a polymerase inhibitor could create a synergistic effect and make it more difficult for the virus to develop mutations that confer resistance to both drugs simultaneously.

While arbidol is noted for having a high safety profile and a low incidence of resistance in clinical settings, the continuous monitoring for resistant strains and the exploration of alternative compounds, including its metabolites, remain crucial for maintaining long-term antiviral efficacy. nih.govnih.gov

Advanced Methodologies in Demethyl Arbidol Research

In Vitro Cell-Based Antiviral Assays

In vitro assays represent the foundational step in evaluating the antiviral efficacy of Demethyl Arbidol (B144133). These cell-based systems provide a controlled environment to quantify the compound's ability to inhibit viral replication and to determine its cytotoxicity.

Quantitative Cell Viability Assays (e.g., MTT, Neutral Red Uptake)

Quantitative cell viability assays are essential for determining the concentration at which Demethyl Arbidol inhibits viral activity without causing significant harm to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In the context of antiviral testing, this assay measures the reduction of virus-induced cytopathic effect (CPE) in the presence of the compound. The concentration of the drug that inhibits the viral CPE by 50% is known as the 50% inhibitory concentration (IC50).

Another common method is the Neutral Red Uptake assay. This technique is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. A reduction in the uptake of neutral red after exposure to a virus and the test compound indicates cytotoxicity or a loss of cell viability due to viral replication. These assays are crucial for calculating the therapeutic index (TI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, providing a measure of the compound's selective antiviral activity.

Assay TypePrincipleEndpoint MeasuredApplication in this compound Research
MTT Assay Enzymatic reduction of MTT tetrazolium salt to formazan by metabolically active cells.Colorimetric measurement of formazan concentration, indicating cell viability.Determination of IC50 (antiviral efficacy) and CC50 (cytotoxicity) to calculate the Therapeutic Index (TI).
Neutral Red Uptake Assay Incorporation and binding of the supravital dye Neutral Red in the lysosomes of viable cells.Spectrophotometric measurement of extracted dye, indicating the number of viable cells.Assessment of cell viability and cytotoxicity in the presence of this compound and viral infection.

High-Throughput Screening for Derivatives

High-throughput screening (HTS) is a critical methodology for the discovery of novel antiviral agents and for optimizing the structure of existing compounds like this compound. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity. In the context of this compound research, HTS can be employed to screen for derivatives with improved antiviral potency, broader spectrum of activity, or better pharmacological properties. These screens often utilize automated platforms and miniaturized versions of the cell-based assays described above to efficiently assess thousands of compounds. The data generated from HTS can then inform structure-activity relationship (SAR) studies, guiding medicinal chemists in the rational design of more effective this compound analogs.

Preclinical Animal Models for Efficacy Assessment

Murine Models of Viral Infection

Murine models, particularly BALB/c mice, are frequently used to assess the in vivo antiviral efficacy of compounds like Arbidol and its derivatives. These models are well-established for a variety of viral infections, including influenza virus, Hantaan virus, and Coxsackie virus B5. In a typical study, mice are infected with a specific virus and then treated with the test compound. Key parameters measured to evaluate efficacy include survival rates, mean time to death (MTD), and changes in body weight. For instance, in studies with Arbidol, oral administration has been shown to significantly increase the survival rate and MTD in mice lethally infected with Hantaan virus. Similarly, in influenza-infected mice, Arbidol treatment has been demonstrated to reduce mortality in a dose-dependent manner.

Animal ModelVirusKey Efficacy Parameters
BALB/c Mice Influenza A VirusSurvival rate, mean time to death, reduction in pulmonary virus yields.
Suckling Mice Hantaan VirusSurvival rate, mean time to death, reduction of clinical signs, weight recovery.
BALB/c Mice Coxsackie Virus B5Reduction in mortality, decreased virus yields in lungs and heart.

Assessment of Antiviral Effects in Animal Tissues

Beyond observing clinical outcomes, the direct antiviral effects of this compound in infected animals are assessed by analyzing viral loads in specific tissues. Following treatment, tissue samples, such as the lungs and heart, are collected and processed to quantify the amount of virus present. This is often done using techniques like plaque assays or quantitative reverse transcription-polymerase chain reaction (qRT-PCR). A significant reduction in viral titers in the tissues of treated animals compared to a placebo group provides strong evidence of the compound's in vivo antiviral activity. Histopathological examination of these tissues can also reveal a reduction in virus-induced damage and inflammation, further corroborating the therapeutic efficacy of the compound.

Biophysical Techniques for Molecular Interaction Analysis

Understanding how this compound interacts with viral and host cell components at a molecular level is crucial for elucidating its mechanism of action. Biophysical techniques provide high-resolution insights into these interactions.

Crystal structures of Arbidol in complex with influenza virus hemagglutinin (HA) have been determined using X-ray crystallography . These studies have revealed that Arbidol binds to a hydrophobic cavity at the interface of the HA protomers in the stem region. This binding stabilizes the prefusion conformation of HA, thereby inhibiting the conformational changes necessary for membrane fusion.

Molecular dynamics (MD) simulations have been employed to investigate the binding of Arbidol to the spike glycoprotein (B1211001) of SARS-CoV-2. These computational studies suggest that Arbidol can bind to the receptor-binding domain (RBD) and interfere with its interaction with the host cell receptor, ACE2.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the interaction of Arbidol with lipid membranes. These experiments have shown that Arbidol can associate with phospholipids (B1166683) at the membrane interface, which may contribute to its inhibitory effect on viral entry.

Fluorescence-based studies have also been instrumental in characterizing the interactions between Arbidol and viral proteins. These techniques can measure the binding affinity and kinetics of the interaction, providing quantitative data on the compound's molecular recognition properties.

By integrating data from these advanced methodologies, a comprehensive understanding of this compound's antiviral profile can be established, paving the way for its potential development as a therapeutic agent.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. It provides critical data on the kinetics (association and dissociation rates) and affinity of binding between a ligand (like this compound) and an analyte (such as a target protein or nucleic acid). The principle involves immobilizing one molecule on a sensor chip with a thin gold film and flowing a solution containing its binding partner over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light mdpi.com.

In the context of Arbidol and its analogues, SPR is a powerful tool for:

Quantifying Binding Affinity: Determining the strength of the interaction between the compound and its biological targets, such as viral glycoproteins researchgate.net.

Kinetic Analysis: Measuring the association (k_on) and dissociation (k_off) rates, which provides a dynamic view of the binding event.

Specificity and Selectivity Studies: Assessing how selectively the compound binds to its intended target versus other biomolecules, which is crucial for predicting potential off-target effects nih.gov.

While specific SPR studies focusing solely on this compound are not extensively detailed in the available literature, research on the parent compound, Arbidol, demonstrates the utility of this method. For instance, SPR has been employed to explore the interaction of various small molecules with viral proteins, confirming binding and providing quantitative data essential for structure-activity relationship (SAR) studies nih.gov. This methodology is directly applicable to characterizing the binding profile of this compound to its putative targets.

ParameterInformation ProvidedRelevance to this compound Research
Affinity (KD)Strength of the binding interaction.Quantifies how tightly this compound binds to its target protein or biomolecule.
Association Rate (ka or k_on)Rate at which the compound binds to the target.Indicates how quickly this compound recognizes and binds to its target.
Dissociation Rate (kd or k_off)Rate at which the compound-target complex breaks apart.Relates to the stability of the complex and the duration of the compound's effect.
StoichiometryThe molar ratio of the interacting molecules in a complex.Helps understand the nature of the binding complex (e.g., 1:1, 2:1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and the three-dimensional structure of molecules in solution dntb.gov.uachemrxiv.orgmdpi.com. For this compound, NMR studies are critical for confirming its chemical structure and understanding its conformational dynamics.

A key NMR technique is the Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close to each other in space, even if they are not directly connected by chemical bonds. This is particularly useful for determining the preferred conformation of flexible molecules in different solvents. A study on the parent compound Arbidol utilized 2D NOESY to analyze its conformational preferences in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) nih.gov. By combining NMR data with X-ray crystallography data, researchers were able to determine the populations of different conformers in solution nih.gov.

Key applications of NMR in this compound research include:

Structural Verification: Unambiguously confirming the identity and purity of synthesized this compound and its analogues.

Conformational Analysis: Determining the three-dimensional shape of the molecule in solution, which is crucial for understanding how it fits into the binding pocket of a biological target nih.gov.

Interaction Studies: Observing changes in the NMR spectrum of a target protein or nucleic acid upon the addition of this compound to identify binding sites and characterize the interaction.

The data from such studies are foundational for computational modeling and the rational design of new analogues with improved binding characteristics.

NMR ExperimentInformation Obtained for Arbidol/Demethyl ArbidolReference Application
¹H NMRProvides information on the number, environment, and connectivity of hydrogen atoms.Structural characterization of the molecule. mdpi.com
¹³C NMRProvides information on the carbon skeleton of the molecule.Confirmation of the molecular framework. ijarsct.co.in
2D NOESYIdentifies protons that are close in space (within ~5 Å), allowing for determination of molecular conformation.Analysis of Arbidol's conformational preferences in different solvents. nih.gov
COSYCorrelates protons that are coupled to each other through chemical bonds.Aids in the assignment of proton signals in the spectrum. mdpi.com

Electrochemical Methods for Compound-Biomolecule Interaction Studies (e.g., dsDNA)

Electrochemical methods offer a highly sensitive and cost-effective approach to investigate the interactions between small molecules and biomolecules, such as double-stranded DNA (dsDNA) nih.gov. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly useful. These methods monitor changes in the electrochemical signals of DNA bases (primarily guanine and adenine) upon interaction with a drug candidate researchgate.netresearchgate.net.

A recent study investigated the interaction between Arbidol (Umifenovir) and dsDNA using DPV with screen-printed carbon electrodes mdpi.com. The researchers observed that as the concentration of Arbidol increased, the oxidation peak currents of guanine, adenine, and thymine residues in the DNA decreased significantly. This decrease indicates the formation of an Arbidol-dsDNA complex, which hinders the oxidation of the DNA bases at the electrode surface mdpi.com.

Key findings from such electrochemical studies include:

Mode of Interaction: By analyzing shifts in the peak potential and changes in current, the binding mode can be inferred. For Arbidol, the interaction with dsDNA was suggested to be a combination of electrostatic interactions and groove binding mdpi.com.

Binding Constants (Kb): These methods can be used to calculate the binding constant, which quantifies the affinity of the compound for DNA.

Thermodynamics: The spontaneity of the binding process can be confirmed by calculating the Gibbs free energy (ΔG) mdpi.com.

This methodology is directly applicable to studying how this compound interacts with nucleic acids, providing valuable insights into potential mechanisms of action or genotoxicity.

Electrochemical TechniquePrincipleApplication in Drug-DNA Interaction Studies
Differential Pulse Voltammetry (DPV)Measures current just before and at the end of a potential pulse. High sensitivity due to minimization of capacitive current.Monitors the decrease in oxidation signals of guanine and adenine upon drug binding to DNA. Used to determine binding affinity. mdpi.com
Cyclic Voltammetry (CV)Scans the potential linearly in both forward and reverse directions, providing information on redox processes.Characterizes the electrochemical behavior of the drug and DNA, and observes shifts in redox potentials upon complex formation. mdpi.com

Proteomic and Transcriptomic Profiling of this compound Effects

Transcriptomics and proteomics are powerful "omics" technologies that provide a global, unbiased view of how a compound affects a biological system at the levels of RNA and protein, respectively nih.govresearchgate.net. Transcriptomics, often performed using RNA-sequencing (RNA-seq), catalogs and quantifies all RNA transcripts in a cell, revealing which genes are up- or down-regulated in response to treatment. Proteomics, typically using mass spectrometry, identifies and quantifies the entire set of proteins (the proteome), providing a direct look at the functional molecules within the cell mdpi.commdpi.com.

While specific proteomic or transcriptomic studies on this compound have not been detailed, these approaches are essential for a comprehensive understanding of its biological effects. By treating cells with this compound and comparing their molecular profiles to untreated cells, researchers can:

Elucidate Mechanism of Action: Identify the specific cellular pathways and biological processes that are modulated by the compound.

Identify Drug Targets: Pinpoint the proteins or pathways that are most significantly affected, potentially uncovering both primary targets and off-target interactions.

Discover Biomarkers: Find molecular signatures (specific genes or proteins) that correlate with the compound's activity, which can be used to monitor its effects in more complex systems.

Assess Cellular Responses: Understand how cells respond to the drug, including stress responses, metabolic changes, or the activation of immune pathways mdpi.com.

The integration of these multi-omics datasets provides a holistic picture of the drug's impact, guiding further development and optimization.

Advanced Synthetic Methodologies for this compound and Analogues

The chemical synthesis of this compound and its analogues is fundamental to structure-activity relationship (SAR) studies, which aim to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. Research into Arbidol has led to the development of optimized synthetic routes that allow for the creation of diverse libraries of related compounds nih.govresearchgate.net.

One effective strategy begins with a commercially available indole (B1671886) core, which undergoes a series of reactions including orthogonal protection, double bromination, and subsequent substitutions at key positions on the indole nucleus researchgate.netnih.gov. A key intermediate, a dibrominated indole, serves as a versatile platform from which various analogues can be synthesized nih.gov.

Modifications have been focused on several key positions of the Arbidol scaffold:

Position 4: The N,N-dimethylamino methyl group can be removed or replaced with other functional groups to probe its role in binding and activity ijarsct.co.innih.gov. The synthesis of this compound would involve the removal or absence of this group.

Position 2: The thiophenol group can be substituted with various other thiols to explore additional interactions within the target's binding pocket nih.gov.

Position 5: The hydroxyl group can be modified, for example, by homologation to a hydroxymethyl group, to alter the compound's properties ijarsct.co.in.

Emerging Research Applications of Demethyl Arbidol Beyond Antiviral Agents

Exploration of Anti-Cancer Activity

Recent scientific inquiry has revealed the potential of Arbidol (B144133) as an anti-cancer agent, with studies elucidating its mechanisms of action against certain cancer types. These findings provide a strong rationale for investigating Demethyl Arbidol in an oncological context.

A significant breakthrough in understanding Arbidol's anti-cancer potential comes from its identification as an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. nih.govnih.govelifesciences.org ATR is a critical component of the DNA damage response (DDR) pathway, which is often exploited by cancer cells to survive and proliferate despite genomic instability. nih.govbiorxiv.org Research has shown that Arbidol can directly bind to ATR kinase, thereby inhibiting its activity. nih.govnih.govelifesciences.org This inhibition has been observed to be a key mechanism in its anti-tumor effects, particularly in esophageal squamous cell carcinoma (ESCC). nih.govnih.govelifesciences.org The inhibition of ATR by Arbidol suggests a promising avenue for cancer therapy, and by extension, for the investigation of this compound as a potential ATR inhibitor. nih.govmdpi.commdpi.comcnio.es

By inhibiting ATR, Arbidol has been shown to directly impact the DNA replication pathway in cancer cells. nih.govnih.govelifesciences.org A key downstream effect of ATR inhibition by Arbidol is the reduced phosphorylation of minichromosome maintenance protein 2 (MCM2) at serine 108. nih.govnih.govelifesciences.orgresearchgate.net MCM2 is a crucial protein for the initiation of DNA replication. nih.gov The dose-dependent decrease in phosphorylated MCM2 following Arbidol treatment leads to an arrest of the cell cycle in the G1 phase, thereby halting the proliferation of cancer cells. nih.govelifesciences.orgresearchgate.net This interference with the fundamental process of DNA replication underscores the anti-proliferative potential of Arbidol and suggests a similar mechanism could be explored for this compound.

The in vitro anti-cancer effects of Arbidol have been substantiated by in vivo studies using preclinical cancer models. nih.govnih.gov In patient-derived xenograft (PDX) models of human esophageal squamous cell carcinoma, oral administration of Arbidol led to a significant reduction in both tumor size and weight compared to the control group. nih.govresearchgate.net Notably, these anti-tumor effects were observed without significant toxicity to the host, as indicated by stable body weights in the treated mice. nih.govresearchgate.net These preclinical findings provide a solid foundation for the further development of Arbidol as a chemopreventive or therapeutic agent and strongly support the investigation of this compound's efficacy in similar cancer models.

Table 1: Preclinical Efficacy of Arbidol in an ESCC Patient-Derived Xenograft (PDX) Model nih.govresearchgate.net

Treatment GroupDosageDurationOutcome
Vehicle (Control)Saline (oral, daily)36 daysStandard tumor growth
Low-dose Arbidol100 mg/kg (daily)36 daysSignificant reduction in tumor volume and weight
High-dose Arbidol400 mg/kg (daily)36 daysSignificant reduction in tumor volume and weight

Antioxidant Potential of this compound and Related Compounds

Beyond its anti-cancer properties, the parent compound Arbidol has demonstrated notable antioxidant activity. mdpi.comnih.gov Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant capabilities are of significant therapeutic interest.

Studies have shown that Arbidol possesses potent antioxidant effects, comparable to the standard antioxidant Trolox. mdpi.comnih.gov The mechanism of its antioxidant action is attributed to its ability to scavenge free radicals in a two-stage process, which provides a prolonged effect. mdpi.comnih.gov The free hydroxyl group in the Arbidol structure is believed to be responsible for this activity. mdpi.com Given that this compound shares the core indole (B1671886) structure, it is plausible that it may also exhibit antioxidant properties. Further research is warranted to quantify the antioxidant capacity of this compound and elucidate its mechanism of action.

Table 2: Antioxidant Activity of Arbidol Compared to Trolox mdpi.comnih.gov

CompoundConcentrationAntioxidant Capacity (Trolox Equivalent)Free Radical Scavenging Rate Constant (k)
Arbidol (Umifenovir)0.9 µM1.65 ± 0.18 µMk1 = 300 nM⁻¹min⁻¹, k2 = 4 nM⁻¹min⁻¹
TroloxN/AN/Ak = 2000 nM⁻¹min⁻¹

Potential in Anti-Inflammatory Research

The immunomodulatory effects of Arbidol also extend to its potential as an anti-inflammatory agent. nih.govnih.govresearchgate.net In preclinical studies, Arbidol has been shown to modulate the expression of various inflammatory cytokines. nih.govresearchgate.net

Specifically, in models of influenza virus-induced inflammation, Arbidol treatment suppressed the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net Concurrently, it elevated the level of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govresearchgate.net This modulation of the cytokine response suggests that Arbidol can mitigate excessive inflammation. nih.govnih.gov The structural similarity of this compound to its parent compound makes it a candidate for investigation into its own potential anti-inflammatory activities and its effects on cytokine regulation.

Table 3: Effect of Arbidol on Inflammatory Cytokine Levels in a Murine Model of Influenza Infection nih.govresearchgate.net

CytokineEffect of Arbidol Treatment
IL-1βSuppressed
IL-6Suppressed
IL-12Suppressed
TNF-αSuppressed
IL-10Elevated

Future Directions in Demethyl Arbidol Research

Discovery of Novel Antiviral Targets

While the primary antiviral mechanism of Arbidol (B144133) and its derivatives is the inhibition of virus-mediated membrane fusion, ongoing research seeks to identify novel viral and host targets to better understand its broad-spectrum activity. researchgate.netpatsnap.com Arbidol is known to interact with viral glycoproteins, such as hemagglutinin (HA) in influenza viruses and the spike (S) protein in coronaviruses, stabilizing them in their prefusion conformation and preventing the conformational changes necessary for viral entry into host cells. patsnap.com

Future investigations are aimed at elucidating interactions with other viral proteins and exploring its potential to inhibit various stages of the viral life cycle beyond entry. nih.gov For instance, some studies suggest that Arbidol may also interfere with viral replication within the host cell. patsnap.com Furthermore, its immunomodulatory properties, including the induction of interferon, present another avenue for discovering novel therapeutic targets. patsnap.com Research into host-targeting mechanisms is also a priority, with studies indicating that Arbidol can interfere with host cell processes like clathrin-dependent trafficking, which are essential for viral entry. nih.gov

Design and Synthesis of Next-Generation Demethyl Arbidol Analogues

A significant focus of future research is the rational design and synthesis of new this compound analogues with improved antiviral efficacy, solubility, and pharmacokinetic profiles. nih.govacs.org Leveraging computational methods and structure-activity relationship (SAR) studies, scientists are exploring modifications to the core Arbidol structure. nih.govnih.gov

One successful approach has been the structure-based optimization of Arbidol analogues to enhance their binding affinity to viral targets. For example, the addition of a meta-hydroxy group to the thiophenol moiety of Arbidol was found to dramatically increase its binding affinity to influenza hemagglutinin. nih.gov Computational techniques like scaffold morphing are being employed to generate novel analogues with potentially improved multi-targeting capabilities against various viral proteins. nih.gov These next-generation compounds are designed with synthetic feasibility in mind to ensure they can be efficiently produced for further testing. nih.gov

Table 1: Examples of Arbidol Analogues and Their Investigated Properties

Analogue/Derivative Modification Investigated Property Reference
C-4 and C-6 substituted Arbidol Substitutions at both the C-4 and C-6 positions Modest improvement in activity and solubility nih.govacs.org
Arbidol with meta-hydroxy on thiophenol Addition of a meta-hydroxy group to the thiophenol moiety 1150-fold increase in affinity against H3 and 98-fold against H1 hemagglutinin nih.gov
Scaffold-morphed analogues (e.g., A_BR18, A_BR28) Bio-isosteric replacements at various sites Potential multi-targeting capabilities against SARS-CoV-2 proteins nih.gov
Sulfonyl-arbidol and Sulfinyl-arbidol S-oxidation of the parent compound Metabolites of Arbidol nih.gov

Investigation of Combination Therapeutic Approaches

To enhance antiviral efficacy and combat potential drug resistance, future research will continue to explore the use of this compound in combination with other antiviral agents. nih.govkagocel.ru Studies have already shown that Arbidol can act synergistically with other direct-acting antivirals. nih.gov For instance, its combination with Remdesivir has demonstrated synergistic inhibition of SARS-CoV-2. nih.govacs.org

Combination therapy with immunomodulatory agents is another promising avenue. The co-administration of Arbidol with interferons has been investigated, with some clinical trials corroborating its efficacy. nih.gov Similarly, combining Arbidol with the interferon inducer Kagocel has been shown to significantly increase therapeutic efficacy against influenza compared to monotherapy. kagocel.ru These studies provide a strong rationale for further investigation into combination regimens that target different viral or host pathways, potentially leading to more robust and durable antiviral responses. nih.gov

Elucidation of Additional Host-Pathogen Interaction Mechanisms

A deeper understanding of how this compound modulates host-pathogen interactions is crucial for optimizing its therapeutic use. nih.gov Arbidol is considered both a direct-acting antiviral and a host-targeting agent. nih.gov Its ability to interfere with host cellular factors and pathways is a key area of ongoing research.

One of the known host-pathogen interaction mechanisms inhibited by Arbidol is the clathrin-mediated endocytosis pathway, which many viruses hijack for entry into host cells. nih.gov Future studies will likely focus on identifying other host cell factors and signaling pathways that are modulated by this compound. This includes a more detailed characterization of its immunomodulatory effects and its interactions with cellular membranes, which may disrupt the formation of viral replication complexes. patsnap.comst-andrews.ac.uk Elucidating these mechanisms could reveal new therapeutic targets and biomarkers for predicting treatment response.

Expanding Applications in Emerging Infectious Diseases

The broad-spectrum antiviral activity of Arbidol makes it a promising candidate for development against emerging and re-emerging infectious diseases. nih.govnih.gov Its efficacy has been demonstrated against a wide range of enveloped and non-enveloped RNA and DNA viruses. nih.gov This includes viruses of significant global health concern such as SARS-CoV, MERS-CoV, and SARS-CoV-2. nih.govresearchgate.net

Research is actively exploring the potential of Arbidol and its derivatives against other high-consequence pathogens. Studies have shown in vitro inhibitory activity against Ebola virus, Hantaan virus, Chikungunya virus, and Zika virus. nih.govyoutube.comnih.gov The ability of Arbidol to inhibit viral entry, a common mechanism across many viruses, provides a strong basis for its potential application as a first-line defense during future viral outbreaks. scripps.edu Further preclinical and clinical studies are warranted to establish its efficacy and safety profile for these expanded indications.

Table 2: Spectrum of Antiviral Activity of Arbidol

Virus Family Example Virus(es) Reference
Orthomyxoviridae Influenza A, B, and C viruses nih.gov
Coronaviridae SARS-CoV, SARS-CoV-2 nih.govnih.gov
Paramyxoviridae Respiratory Syncytial Virus (RSV), Parainfluenza virus nih.govarbidol.org
Picornaviridae Rhinovirus, Coxsackievirus B3, Poliovirus nih.govnih.govarbidol.org
Flaviviridae Hepatitis C Virus (HCV), Zika Virus researchgate.netyoutube.com
Hantaviridae Hantaan virus nih.govarbidol.org
Filoviridae Ebola virus nih.gov
Togaviridae Chikungunya virus nih.gov
Hepadnaviridae Hepatitis B Virus (HBV) nih.gov
Herpesviridae Herpes Simplex Virus (HSV) nih.gov
Arenaviridae Lassa virus nih.gov

Q & A

Q. How is Demethyl Arbidol (M5) identified and quantified in biological samples during pharmacokinetic studies?

this compound (M5) is identified using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to resolve its molecular weight (317.14 g/mol) and fragmentation patterns distinct from other metabolites like sulfinylarbidol (M6-1). Quantification employs validated methods such as HPLC or quantitative NMR (qNMR), with qNMR demonstrating linearity (10.53–28.09 mg·mL⁻¹) and recovery rates (99.76%–101.01%) suitable for pharmacokinetic analysis .

Q. What metabolic pathways lead to this compound formation in humans?

this compound is primarily generated via dimethylamine N-demethylation mediated by CYP3A4, as shown in human liver microsomal studies. This pathway coexists with sulfoxidation (producing M6-1) and glucuronidation, with M5 accounting for ~0.9% of the parent drug’s plasma exposure (AUC0-t ratio: 0.9 ± 0.3) .

Q. What excretion routes are observed for this compound and its conjugates?

this compound is excreted predominantly in feces (32.4% of dose as unchanged drug), while its glucuronide and sulfate conjugates account for 6.3% of urinary excretion within 96 hours. Biliary clearance and intestinal metabolism likely contribute to fecal elimination .

Advanced Research Questions

Q. How does the pharmacokinetic profile of this compound compare to its parent drug and other metabolites?

this compound (M5) exhibits lower systemic exposure (AUC0-t: 0.9 ± 0.3) compared to sulfinylarbidol (M6-1; AUC0-t: 11.5 ± 3.6) and the parent drug. Its elimination half-life (~25 hours for M6-1 vs. shorter for M5) suggests prolonged activity of sulfoxide metabolites. Population pharmacokinetic models integrating CYP3A4 polymorphisms are recommended to explain inter-individual variability .

Q. What experimental models are suitable for assessing this compound’s antiviral efficacy?

In vitro assays using pseudotyped SARS-CoV-2 particles or cell fusion models can evaluate M5’s inhibition of viral entry. Molecular dynamics simulations (300 ns trajectories) may reveal structural interactions with viral glycoproteins (e.g., RBD-ACE2 interface), while in vivo studies should correlate plasma exposure (Cmax, AUC) with viral load reduction .

Q. How do CYP3A4 modulators affect this compound’s pharmacokinetics and therapeutic implications?

CYP3A4 inhibitors (e.g., ketoconazole) may reduce M5 formation by blocking N-demethylation, while inducers (e.g., rifampicin) could enhance clearance. Physiologically based pharmacokinetic (PBPK) models are critical to predict drug-drug interaction risks, particularly in co-administration with ritonavir or lopinavir .

Q. Does this compound contribute to Arbidol’s clinical efficacy or toxicity?

While M5 is a minor metabolite, its role in efficacy remains unclear. In vitro studies comparing M5 and Arbidol’s IC50 against SARS-CoV-2 (e.g., 5.2 µg/mL for Arbidol vs. undetermined for M5) are needed. Toxicity assessments in MDCK cells (e.g., CC50: 19.5 µg/mL for Arbidol) should be replicated for M5 .

Q. What analytical challenges arise in distinguishing this compound from structural analogs?

Co-elution with sulfinylarbidol (M6-1) in HPLC requires optimized mobile phases (e.g., acetonitrile-phosphate buffer gradients). qNMR offers advantages in specificity by targeting unique proton signals (e.g., aromatic or methyl groups) without chromatographic separation .

Methodological Considerations

  • Metabolite Identification: Use HRMS/MS with collision-induced dissociation (CID) to differentiate M5 from M6-1 based on sulfoxide vs. demethylation signatures .
  • Clinical Correlation: Retrospective cohort studies linking M5 exposure (AUC) to outcomes (e.g., viral shedding duration) can clarify its therapeutic role .
  • Simulation Tools: Molecular dynamics (e.g., GROMACS) and docking (AutoDock Vina) are critical to model M5’s binding to viral targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.